2-Fluoro-4-isobutoxybenzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Anticancer Activity
2-Fluoro-4-isobutoxybenzaldehyde has been used in the synthesis of various analogues for anticancer research. For example, it contributed to the development of fluorinated analogues of the anticancer combretastatins. These compounds have shown potent cell growth inhibitory properties, maintaining the efficacy of their parent compound, Combretastatin A-4 (Lawrence et al., 2003).
Chemical Synthesis Studies
The compound has also been involved in studies focusing on chemical synthesis processes. For instance, it played a role in the synthesis of 4-Fluoro-3-phenoxybenzaldehyde, showcasing the versatility of fluoro-substituted benzaldehydes in complex chemical reactions (Zhao Wenxian et al., 2005).
Investigation of Molecular Structures
In the realm of molecular structure analysis, this compound has been used to understand molecular dimer formations and hydrogen bonding, which are crucial for understanding chemical properties and reactions. Studies like those by Tursun et al. (2015) on 2-fluoro-4-bromobenzaldehyde provide insights into the molecular structure and properties of similar compounds (Tursun et al., 2015).
Development of Fluorinated Phenylephrines
This compound has been integral in synthesizing fluorinated phenylephrine analogues. The synthesis process, developed from fluoro-substituted benzaldehydes, has implications for understanding and modifying adrenergic properties in pharmaceuticals (Kirk et al., 1986).
Conformational Analysis in Chemistry
Conformational analysis, a critical aspect of organic chemistry, has also seen applications of this compound. For example, studies have used it to understand conformational isomerism, essential for predicting chemical behavior and reactivity (Abraham et al., 1997).
Properties
IUPAC Name |
2-fluoro-4-(2-methylpropoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-10-4-3-9(6-13)11(12)5-10/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXHHGHSUBJSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.